molecular formula C16H21N2O5+ B13065830 3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium

3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium

Cat. No.: B13065830
M. Wt: 321.35 g/mol
InChI Key: IUFWHHXTKMEIOU-UHFFFAOYSA-O
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Description

3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium is a complex organic compound with multiple hydroxyl groups and a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium typically involves the nitration of 3-Hydroxy-5-methylpyridine . This process requires specific reaction conditions, including the use of nitrating agents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-((3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl)methyl)-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium is unique due to its multiple hydroxyl groups and the specific arrangement of the pyridine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H21N2O5+

Molecular Weight

321.35 g/mol

IUPAC Name

1-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-3-ol

InChI

InChI=1S/C16H20N2O5/c1-9-15(22)13(11(6-19)3-17-9)5-18-4-12(7-20)14(8-21)16(23)10(18)2/h3-4,19-21H,5-8H2,1-2H3,(H-,22,23)/p+1

InChI Key

IUFWHHXTKMEIOU-UHFFFAOYSA-O

Canonical SMILES

CC1=NC=C(C(=C1O)C[N+]2=C(C(=C(C(=C2)CO)CO)O)C)CO

Origin of Product

United States

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